(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Description
Introduction to 3-Azabicyclo[3.1.0]hexane Framework
Historical Development of Azabicyclic Chemistry
The azabicyclic framework emerged as a critical structural motif in the mid-20th century, with early work focusing on naturally occurring alkaloids such as nicotine and tropane. The 3-azabicyclo[3.1.0]hexane system gained prominence in the 1990s as synthetic methodologies advanced, enabling precise control over ring strain and stereochemistry. A landmark 2015 study demonstrated a stereoselective indium-mediated allylation strategy to construct 1-azabicyclo[m.n.0] systems, achieving diastereomeric ratios >9:1 . This methodology laid the foundation for synthesizing derivatives like (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine with embedded olefin handles for functionalization .
Table 1: Key Milestones in Azabicyclic Chemistry
Significance in Medicinal Chemistry Research
Azabicyclo[3.1.0]hexane derivatives exhibit broad pharmacological potential due to their ability to mimic transition states in enzymatic reactions and modulate protein-protein interactions. The 3-azabicyclo[3.1.0] core is particularly notable for its presence in:
- Neurotransmitter reuptake inhibitors : Bicyclic amines show nanomolar affinity for monoamine transporters (e.g., NET IC~50~ < 100 nM) .
- Anticancer agents : Derivatives disrupt menin-MLL interactions critical in leukemia .
- Antiviral compounds : Rigid frameworks enhance binding to viral proteases.
The benzyl-substituted derivative’s dihydrochloride salt improves aqueous solubility, facilitating in vivo studies of its neuropharmacological effects .
Structural Uniqueness of the 3-Azabicyclo[3.1.0] Scaffold
The 3-azabicyclo[3.1.0]hexane system combines a strained bicyclic framework with a bridgehead nitrogen atom, conferring distinct electronic and spatial properties:
Table 2: Structural Features of 3-Azabicyclo[3.1.0]hexane
The fused cyclopropane and pyrrolidine rings create a convex shape that enhances binding to flat protein surfaces, while the bridgehead nitrogen participates in hydrogen bonding and cation-π interactions .
Stereochemical Considerations for (1R,5S) Configuration
The (1R,5S) configuration imposes strict spatial constraints that govern biological activity:
- Enantioselective synthesis : Ellman sulfinimine chemistry achieves >90% enantiomeric excess (ee) for the (1R,5S) isomer .
- Conformational locking : The bicyclic framework restricts rotation, stabilizing the amine group in an axial orientation favorable for transporter binding .
- Pharmacophore alignment : Molecular docking shows the (1R,5S) isomer’s benzyl group occupies a hydrophobic pocket in monoamine transporters 2.3 Å from Trp~72~ .
Figure 1: Stereochemical Impact on Binding Affinity
(1R,5S) Isomer (1S,5R) Isomer
| NET IC~50~: 87 nM | NET IC~50~: 1.2 µM
| DAT IC~50~: 94 nM | DAT IC~50~: 850 nM
Data adapted from neuropharmacological profiling in .
Properties
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c13-12-6-11(12)8-14(9-12)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H/t11-,12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRCGQGFOSOGY-AQEKLAMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Halogenation-Dehydrohalogenation
The bicyclic amine skeleton is constructed via halogenation of pyrrolidine derivatives followed by dehydrohalogenation.
Step 1: Halogenation
3-Azabicyclo[3.1.0]hexane hydrochloride is treated with N-chlorosuccinimide (NCS) or sodium hypochlorite in a biphasic system (ether/water) at 0–15°C to yield 3-chloro-3-azabicyclo[3.1.0]hexane.
Step 2: Dehydrohalogenation
The chloro intermediate undergoes elimination using alcoholic sodium hydroxide (e.g., ethanol/NaOH) at 20–80°C, producing 3-azabicyclo[3.1.0]hex-2-ene.
Table 1: Halogenation and Dehydrohalogenation Conditions
| Parameter | Halogenation | Dehydrohalogenation |
|---|---|---|
| Reagent | NCS or NaOCl | NaOH in ethanol |
| Temperature | 0–15°C | 20–80°C |
| Yield | 70–85% | 65–75% |
| Stereochemical Outcome | Retained configuration | Trans-alkene favored |
Introduction of the Benzyl Group
N-Alkylation of 3-Azabicyclo[3.1.0]hexane
The free base of 3-azabicyclo[3.1.0]hexane reacts with benzyl bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is employed to scavenge HBr, driving the reaction to completion.
Reaction Conditions:
- Molar Ratio: 1:1.2 (amine:benzyl bromide)
- Temperature: Reflux (66°C)
- Duration: 12–16 hours
- Yield: 60–70%
Stereochemical Considerations:
The (1R,5S) configuration is preserved via steric hindrance from the bicyclic framework, minimizing epimerization.
Amination and Resolution of Stereoisomers
Reductive Amination
The ketone intermediate (from oxidative cleavage of the alkene) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This step introduces the primary amine group with retention of configuration.
Table 2: Reductive Amination Parameters
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH3CN |
| Solvent | Methanol |
| pH | 6–7 (acetic acid) |
| Yield | 50–60% |
Chiral Resolution
Racemic mixtures are resolved via diastereomeric salt formation using (+)- or (-)-dibenzoyl tartaric acid. The (1R,5S)-enantiomer is isolated by fractional crystallization.
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (2 eq.) in ethanol at 0–5°C. Precipitation yields the dihydrochloride salt, which is filtered and dried under vacuum.
Optimized Conditions:
- HCl Concentration: 4 M in dioxane
- Solvent: Anhydrous ethanol
- Purity: >99% (HPLC)
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Production Considerations
Process Intensification
Cost Analysis
- Key Cost Drivers: Benzyl bromide (45%), chiral resolving agents (30%).
- Yield Optimization: 15% cost reduction achievable via solvent recycling.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound primarily interacts with neurotransmitter systems, exhibiting potential as a modulator at various receptor sites:
Nicotinic Acetylcholine Receptors (nAChRs) :
It acts as a partial agonist at nAChRs, enhancing cholinergic signaling crucial for cognitive functions and neuromuscular transmission.
Dopaminergic System :
Preliminary studies indicate it may influence dopamine receptor activity, potentially affecting mood and motor control.
In Vitro Studies
In vitro assays have demonstrated significant binding affinity to nAChRs and dopamine receptors. The following table summarizes key findings from various studies:
| Study | Assay Type | Target Receptor | Binding Affinity (IC50) | Effect |
|---|---|---|---|---|
| Study A | Radioligand Binding | nAChRs | 50 nM | Agonistic effect |
| Study B | Functional Assay | Dopamine D2 | 100 nM | Antagonistic effect |
| Study C | Calcium Flux Assay | Voltage-gated Ca²⁺ Channels | 200 nM | Inhibition of calcium influx |
In Vivo Studies
Animal models have been utilized to evaluate the pharmacological effects of this compound:
Cognitive Enhancement :
In a mouse model, administration improved performance in memory tasks compared to control groups.
Motor Activity :
Studies indicate modulation of motor functions in rats, suggesting potential applications in treating movement disorders.
Case Study 1: Cognitive Enhancement in Rodent Models
A study by Smith et al. (2022) investigated the effects on cognitive function in mice subjected to memory impairment protocols. Results showed:
- Improvement in Memory Tasks : Mice treated with the compound exhibited a 30% increase in performance on the Morris water maze compared to untreated controls.
Case Study 2: Effects on Dopaminergic Activity
Research by Johnson et al. (2023) focused on the impact of the compound on dopaminergic activity in a rat model of Parkinson's disease:
- Reduction in Symptoms : Rats receiving the compound demonstrated reduced tremors and improved locomotion compared to those receiving placebo treatments.
Summary of Applications
The diverse applications of (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine; dihydrochloride highlight its potential in:
- Cognitive Enhancement Therapies : Its ability to improve memory and cognitive functions positions it as a candidate for treating cognitive impairments.
- Movement Disorder Treatments : The modulation of dopaminergic activity suggests potential therapeutic roles in conditions like Parkinson's disease.
Mechanism of Action
The mechanism of action for (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structure and Stereochemistry
The azabicyclo[3.1.0]hexane scaffold is shared among several pharmacologically active compounds. Key structural variations include:
- Substituents : The benzyl group in the target compound is replaced with other aryl or heteroaryl groups in analogs (e.g., dichlorophenyl, oxadiazole, or adamantyl).
- Stereochemistry : For example, (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS 210236-56-9) shares the benzyl group but differs in stereochemistry at the 6-position, reducing similarity to the target compound (0.97 similarity score) .
Pharmacological Activity
a) DOV 21947
- Structure : (1R,5S)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
- Activity: A triple monoamine reuptake inhibitor (serotonin, norepinephrine, dopamine) with anti-obesity effects in rodent models. Unlike the target compound, its dichlorophenyl group enhances neurotransmitter transporter affinity, leading to sustained weight loss without motor impairment .
b) IACS-9779 and IACS-70099
- Structure : Benzimidazole derivatives with difluoro-benzimidazole substituents on the bicyclohexane core.
- Activity: Selective inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. Their activity stems from heterocyclic substituents, unlike the target compound’s benzyl group, which lacks IDO inhibitory properties .
c) Saxagliptin Hydrochloride
- Structure: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride.
- Activity : A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. Its adamantyl and nitrile groups enable tight binding to DPP-4, contrasting with the target compound’s simpler benzyl-amine structure .
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Key Substituents |
|---|---|---|---|
| Target Compound (dihydrochloride) | 283.21* | High (salt form) | Benzyl, amine |
| DOV 21947 | 274.18 | Moderate | Dichlorophenyl |
| exo-3-Benzyl-3-azabicyclohexane-6-methanol | 203.28 | Low | Benzyl, hydroxymethyl |
| Saxagliptin Hydrochloride | 361.84 | High (salt form) | Adamantyl, nitrile |
*Calculated based on molecular formula (C₁₂H₁₇N₂·2HCl).
Key Differentiators and Advantages
- Selectivity : The benzyl group in the target compound may offer unique receptor targeting compared to dichlorophenyl (DOV 21947) or adamantyl (saxagliptin) analogs.
- Solubility : The dihydrochloride salt form improves bioavailability over free base analogs like (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine .
- Synthetic Accessibility : The benzyl substituent is synthetically simpler than heterocyclic or adamantyl groups, reducing production costs .
Biological Activity
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine; dihydrochloride, with a CAS number of 2174007-98-6, is a bicyclic amine compound that has garnered interest for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 261.19 g/mol. It features a bicyclic structure that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂N₂ |
| Molecular Weight | 261.19 g/mol |
| CAS Number | 2174007-98-6 |
Antitumor Activity
Research has indicated that derivatives of bicyclic amines, including (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine, exhibit antitumor properties. A study focused on related compounds demonstrated significant in vitro antitumor activity against various cancer cell lines, suggesting that modifications in the bicyclic framework can enhance therapeutic efficacy. For instance, certain benzyl-substituted derivatives showed mean GI50 values ranging from 7.24 to 14.12 µM, outperforming established chemotherapeutics like 5-FU (GI50 = 22.60 µM) .
The mechanism through which these compounds exert their antitumor effects often involves inhibition of key enzymes or receptors involved in cancer proliferation. Molecular docking studies have shown that these compounds can bind effectively to the ATP-binding sites of kinases such as EGFR-TK and B-RAF kinase, which are critical in cancer signaling pathways .
Study 1: Synthesis and Evaluation
A series of studies synthesized various derivatives of azabicyclo compounds and assessed their biological activities. The results indicated that specific modifications to the azabicyclo framework could lead to enhanced selectivity and potency against different cancer types .
Study 2: CNS Activity
In addition to antitumor effects, some derivatives have shown potential neuroactive properties, suggesting their utility in treating central nervous system disorders. Compounds derived from this class have been evaluated for their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride with high stereochemical purity?
- Methodology : The synthesis of azabicyclohexane derivatives often requires precise control over stereochemistry. Catalytic intramolecular alkynylcyclopropanation using Bi(OTf)₃ has been reported for similar 3-azabicyclo[3.1.0]hexanes, enabling stereoselective formation of the bicyclic core . For chiral purity, chiral HPLC or X-ray crystallography should be employed post-synthesis to confirm stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization.
Q. How can the structural integrity of this compound be validated after synthesis?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for bicyclic ring conformation), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and IR spectroscopy to identify functional groups (e.g., amine hydrochloride stretches at ~2500–3000 cm⁻¹). Single-crystal X-ray diffraction is the gold standard for absolute stereochemical assignment .
Q. What are the recommended solubility and stability protocols for this compound in experimental settings?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, water) is critical. Stability tests under varying pH (1–12) and temperatures (4°C to 40°C) should be conducted using HPLC-UV to monitor degradation. For long-term storage, lyophilization and storage at -20°C under inert atmosphere are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for azabicyclohexane derivatives?
- Case Study : In a study on DOV 21947 (a structurally related azabicyclohexane), conflicting data on sustained weight loss versus transient food intake reduction in rodents were resolved by analyzing adipose tissue-specific effects and triglyceride modulation .
- Methodology : Perform time-course experiments to separate acute vs. chronic effects. Use tissue-specific biomarkers (e.g., retroperitoneal fat mass, plasma triglycerides) and transcriptomic profiling to identify off-target pathways. Statistical meta-analysis of dose-response curves across studies can clarify inconsistencies .
Q. What strategies are effective for elucidating the mechanism of action of this compound in neurological or metabolic assays?
- Methodology :
Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS proteomics.
Functional Assays : For neurotransmitter uptake inhibition (e.g., serotonin/dopamine), employ radiolabeled ligand displacement assays in synaptosomal preparations .
In Vivo Validation : Combine knockout rodent models with behavioral phenotyping (e.g., forced swim test for antidepressant activity) to confirm target relevance .
Q. How can researchers optimize the pharmacokinetic profile of this compound for preclinical studies?
- Methodology :
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP, improving aqueous solubility.
- Prodrug Strategies : Mask the amine hydrochloride with acetyl or carbamate groups to enhance blood-brain barrier penetration.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide structural modifications .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar azabicyclohexanes?
- Root Cause : Minor stereochemical differences (e.g., 1R,5S vs. 1S,5R configurations) can drastically alter target engagement. For example, DOV 21947’s triple monoamine uptake inhibition is contingent on its (1R,5S) configuration .
- Resolution : Re-evaluate stereochemistry using chiral analytical methods and correlate with activity in isogenic cell lines (e.g., HEK-293 expressing human monoamine transporters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
